molecular formula C15H12O2 B3118266 2-methyl-6H-benzo[c][1]benzoxepin-11-one CAS No. 23560-66-9

2-methyl-6H-benzo[c][1]benzoxepin-11-one

Cat. No. B3118266
CAS RN: 23560-66-9
M. Wt: 224.25 g/mol
InChI Key: QKBZVICFFSSIDH-UHFFFAOYSA-N
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Description

2-methyl-6H-benzocbenzoxepin-11-one is a chemical compound . It is related to benzoxepin, an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring .


Synthesis Analysis

Benzoxepin-derived compounds have been synthesized and evaluated for their sedative–hypnotic effect using Phenobarbital-induced sleep test in mice . A construction of 12-methyl1benzoxepino[3,4-b]quinolin-13(6H)-ones, structurally intriguing hybrid molecules consisting of fused 4-methylquinoline and 1-benzoxepin-5-one units, has been successfully achieved via a two-step procedure .


Chemical Reactions Analysis

A series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes has been synthesized . The synthesis involved a two-step procedure, including the one-pot synthesis of 2-(aryloxymethyl)-4-methylquinoline-3-carboxylic acids followed by their intramolecular Friedel–Crafts cyclization reaction .

Scientific Research Applications

Psychopharmacology and Antidepressant Properties

Histamine H1 Receptor Antagonism

Treatment of Chronic Pain and Neuropathic Pain

Topical Use for Pruritus and Dermatological Conditions

Sedation and Sleep Disorders

Investigation in Cancer Therapy

Isomer Isoxepac (C16H12O4)

properties

IUPAC Name

2-methyl-6H-benzo[c][1]benzoxepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-10-6-7-14-13(8-10)15(16)12-5-3-2-4-11(12)9-17-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBZVICFFSSIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289141
Record name 2-Methyldibenz[b,e]oxepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6H-benzo[c][1]benzoxepin-11-one

CAS RN

23560-66-9
Record name 2-Methyldibenz[b,e]oxepin-11(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23560-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldibenz[b,e]oxepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 24.0 g. (0.5 mole) of a 50% dispersion of sodium hydride in mineral oil in 150 ml. of dimethylformamide under nitrogen was added dropwise 50.4 g. (0.5 mole) of 4-methylphenol in 100 ml. of dimethylformamide. The mixture was stirred until the evolution of hydrogen ceased. A solution of 67.1 g. (0.5 mole) of phthalide in 100 ml. of dimethylformamide was added and the mixture was refluxed two hours then stirred at 25° C. for sixteen hours. The mixture was poured into ice-water and acidified. The precipitated solid was filtered, dried and recrystallized from ethanol to give 2-carboxybenzyl 4-methylphenyl ether. The ether (22.6 g., 0.1 mole) was refluxed in dry xylene with a mixture of 65 g. of Super-cel and 65 g. of phosphorus pentoxide for seventeen hours. The reaction mixture was filtered. The filter cake was washed with xylene and ether. The combined filtrates were concentrated to give a solid which was recrystallized from ethanol to afford crystals of 2-methyldibenzo[b,e]oxepin-11-one, m.p. 100°-103° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6H-benzo[c][1]benzoxepin-11-one
Reactant of Route 2
2-methyl-6H-benzo[c][1]benzoxepin-11-one
Reactant of Route 3
2-methyl-6H-benzo[c][1]benzoxepin-11-one
Reactant of Route 4
2-methyl-6H-benzo[c][1]benzoxepin-11-one
Reactant of Route 5
2-methyl-6H-benzo[c][1]benzoxepin-11-one
Reactant of Route 6
2-methyl-6H-benzo[c][1]benzoxepin-11-one

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